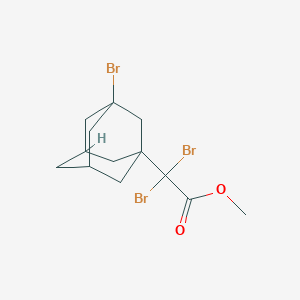

![molecular formula C15H19N5OS B5503955 4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5503955.png)

4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-methyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine" is a chemical compound belonging to the piperidine class. This section of chemicals is significant in medicinal chemistry due to their presence in various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, typically starting from basic piperidine structures and incorporating different functional groups to achieve desired chemical properties. For example, Kumar et al. synthesized a related compound using a multi-step process that includes reactions such as alkylation, acylation, and reductive amination, demonstrating typical synthetic routes used for these types of chemicals (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including the tetrazole and phenyl groups, significantly impacts their chemical and pharmacological behaviors. The crystal and molecular structure studies provide insights into the conformation, bonding, and overall molecular geometry which are crucial for understanding their interaction with biological targets (Ganesan et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions due to their active functional groups. The presence of a tetrazole group, for example, can influence the reactivity and interaction with other molecules, impacting the compound's utility in chemical syntheses and modifications (Elavarasan et al., 2014).

Scientific Research Applications

Antimicrobial and Antifungal Applications

- Antimycobacterial Activity : Spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective synthesis involving 1,3-dipolar cycloaddition, demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in antimycobacterial treatments (Kumar et al., 2008).

- Antibacterial and Antifungal Agents : The synthesis of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones revealed potent biological activities against various bacteria and fungi, indicating the potential for developing new antibacterial and antifungal agents (Thanusu et al., 2010).

Neurological and Enzyme Inhibition

- Neurotoxicity Studies : The discovery of marked parkinsonism in individuals using an illicit drug containing MPTP (a tetrahydropyridine derivative) underscores the critical importance of understanding the neurological effects and potential neurotoxicity of related compounds (Langston et al., 1983).

- Acetylcholinesterase Inhibition : Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluated for anti-acetylcholinesterase activity, highlights the therapeutic potential of piperidine derivatives in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (Sugimoto et al., 1990).

Anticancer Research

- Aurora Kinase Inhibition : Compounds incorporating piperidine structures have been explored for their ability to inhibit Aurora A, a kinase involved in cell cycle regulation, demonstrating potential applications in cancer treatment (ヘンリー,ジェームズ, 2006).

Antihypertensive Agents

- α-Blocking Agents : Thiosemicarbazides, triazoles, and Schiff bases derived from thiazolylmalonamide structures have been synthesized and evaluated as antihypertensive α-blocking agents, showcasing the versatility of piperidine derivatives in cardiovascular drug development (Abdel-Wahab et al., 2008).

properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-12-7-9-19(10-8-12)14(21)11-22-15-16-17-18-20(15)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXDGBZVVSJYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

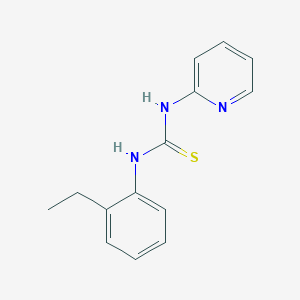

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)

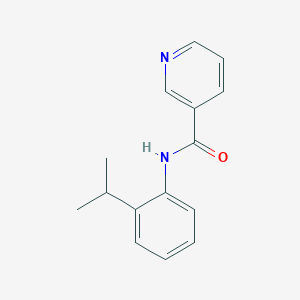

![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)

![[1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5503895.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)

![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)

![5-(methoxymethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5503963.png)

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)

![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)

![2-phenyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B5503992.png)